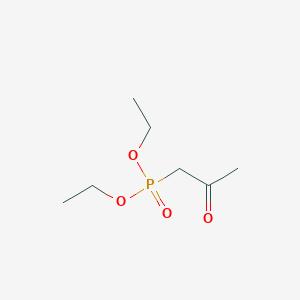
4-Metilbenzotiazol
Descripción general
Descripción
4-methylbenzo[d]thiazole is an aromatic heterocyclic compound with the chemical formula C8H7NS. It is a derivative of benzothiazole, characterized by a methyl group attached to the fourth position of the benzothiazole ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and biological activities .
Aplicaciones Científicas De Investigación
4-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: Derivatives of 4-methylbenzo[d]thiazole exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, rubber accelerators, and corrosion inhibitors
Mecanismo De Acción
Target of Action
4-Methylbenzothiazole primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . Inhibiting DprE1 disrupts the cell wall formation, leading to the death of the bacteria .
Mode of Action
4-Methylbenzothiazole interacts with its target, DprE1, by binding to its active site . This binding inhibits the function of DprE1, thereby disrupting the biosynthesis of arabinogalactan . The disruption in the cell wall formation leads to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methylbenzothiazole is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its biosynthesis is crucial for the survival of the bacteria . By inhibiting DprE1, 4-Methylbenzothiazole disrupts this pathway, leading to the death of the bacteria .
Pharmacokinetics
It’s known that benzothiazole derivatives can be detected in various aqueous matrices , suggesting that they may have good bioavailability.
Result of Action
The molecular effect of 4-Methylbenzothiazole’s action is the inhibition of DprE1, which disrupts the biosynthesis of arabinogalactan . The cellular effect is the disruption of the mycobacterial cell wall, leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of 4-Methylbenzothiazole can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s action . .
Análisis Bioquímico
Biochemical Properties
4-Methylbenzothiazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aryl hydrocarbon receptors (AHR), leading to the upregulation of CYP1A1 expression . This interaction is crucial as it influences various metabolic pathways and detoxification processes in the body. Additionally, 4-Methylbenzothiazole can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions.
Cellular Effects
4-Methylbenzothiazole affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of AHR, which plays a role in regulating gene expression related to detoxification and metabolic processes . Furthermore, 4-Methylbenzothiazole can affect cellular metabolism by altering the levels of specific metabolites and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of 4-Methylbenzothiazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects by binding to AHR, leading to the activation of downstream signaling pathways and the upregulation of target genes such as CYP1A1 . This binding interaction is critical for its role in modulating biochemical and cellular processes. Additionally, 4-Methylbenzothiazole can inhibit or activate specific enzymes, further influencing its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylbenzothiazole can change over time. Its stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylbenzothiazole can be stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to 4-Methylbenzothiazole in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 4-Methylbenzothiazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating metabolic pathways and detoxification processes. At higher doses, it can cause toxic or adverse effects, including alterations in liver function and potential hepatotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-Methylbenzothiazole exerts its optimal effects without causing toxicity.
Metabolic Pathways
4-Methylbenzothiazole is involved in various metabolic pathways, including those related to detoxification and xenobiotic metabolism. It interacts with enzymes such as CYP1A1, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . The modulation of these metabolic pathways by 4-Methylbenzothiazole can lead to changes in metabolite levels and metabolic flux, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methylbenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of 4-Methylbenzothiazole within specific tissues can influence its biological activity and overall effects on cellular function.
Subcellular Localization
4-Methylbenzothiazole exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 4-Methylbenzothiazole is essential for its role in modulating biochemical and cellular processes, as it determines the sites of its interactions with biomolecules and enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylbenzo[d]thiazole typically involves the reaction of 4-methyl-2-aminobenzothiazole with nitrite under acidic conditions to form 4-methylbenzothiazole diazonium salt. This intermediate is then reduced using sulfite or stannous chloride-hydrochloric acid to yield 4-methyl-2-hydrazinobenzothiazole . Another method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions .
Industrial Production Methods: Industrial production of 4-methylbenzo[d]thiazole often employs green chemistry principles to minimize environmental impact. This includes using commercially available reagents and avoiding toxic solvents. One-pot synthesis methods are preferred for their efficiency and reduced waste production .
Análisis De Reacciones Químicas
Types of Reactions: 4-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Comparación Con Compuestos Similares
Benzothiazole: The parent compound, lacking the methyl group at the fourth position.
2-Methylbenzothiazole: A derivative with the methyl group at the second position.
2-Aminobenzothiazole: Contains an amino group at the second position.
Uniqueness: 4-methylbenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives often exhibit enhanced biological activities compared to other benzothiazole derivatives .
Propiedades
IUPAC Name |
4-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUXNZAIHQAHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184551 | |
| Record name | 4-Methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3048-48-4 | |
| Record name | 4-Methylbenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














